molecular formula C18H23N3O2S B12264418 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole

2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole

Cat. No.: B12264418
M. Wt: 345.5 g/mol
InChI Key: WAXJWHXVGRUFMC-UHFFFAOYSA-N
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Description

2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole is a complex organic compound that features a unique structure combining an imidazole ring, an azetidine ring, and a tetrahydronaphthalene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Sulfonyl Group: This can be achieved by sulfonylation of 5,6,7,8-tetrahydronaphthalene using sulfonyl chloride under acidic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols.

    Coupling Reactions: The final step involves coupling the azetidine derivative with the imidazole ring, often using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,2,3,4-tetrahydronaphthalene: Shares the tetrahydronaphthalene core but lacks the azetidine and imidazole rings.

    5-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methyl group at a different position.

    1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups, altering its chemical properties.

Uniqueness

The uniqueness of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

2-methyl-1-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methyl]imidazole

InChI

InChI=1S/C18H23N3O2S/c1-14-19-8-9-20(14)11-15-12-21(13-15)24(22,23)18-7-6-16-4-2-3-5-17(16)10-18/h6-10,15H,2-5,11-13H2,1H3

InChI Key

WAXJWHXVGRUFMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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